3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde
Description
3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde (C₁₃H₁₅ClO₂) is a substituted benzaldehyde featuring a chlorine atom at position 3, a hydroxyl group at position 2, and a cyclohexyl moiety at position 5 of the aromatic ring . This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity due to the bulky cyclohexyl group, which influences solubility and steric interactions in chemical reactions. The compound is utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals, where its substituent pattern enables tailored reactivity .
Properties
CAS No. |
401609-67-4 |
|---|---|
Molecular Formula |
C13H15ClO2 |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
3-chloro-5-cyclohexyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H15ClO2/c14-12-7-10(6-11(8-15)13(12)16)9-4-2-1-3-5-9/h6-9,16H,1-5H2 |
InChI Key |
JLNRHGFUCPRGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Cl)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde typically involves the chlorination of 5-cyclohexyl-2-hydroxybenzaldehyde. This can be achieved through the reaction of 5-cyclohexyl-2-hydroxybenzaldehyde with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods: it is likely that similar chlorination reactions are scaled up using industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in 3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is often employed in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of chloro and hydroxy groups on biological activity. It may also serve as a precursor for the synthesis of biologically active compounds .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde is not well-documented. it is likely that the compound interacts with various molecular targets through its functional groups. The chloro group may participate in electrophilic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. The aldehyde group can undergo nucleophilic addition reactions, potentially leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural and molecular differences between 3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde and related compounds:
Key Observations :
- Lipophilicity : The cyclohexyl group in the target compound significantly increases hydrophobicity compared to simpler analogs like 5-Chloro-2-hydroxybenzaldehyde, which may enhance membrane permeability in drug candidates .
Biological Activity
3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde is an aromatic aldehyde characterized by a chlorine atom, a cyclohexyl group, and a hydroxyl group attached to a benzene ring. Its molecular formula is CHClO, with a molecular weight of 240.71 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
The compound can be synthesized through chlorination processes involving 2-hydroxybenzaldehyde and cyclohexyl groups. The functional groups present in the molecule contribute to its reactivity and interactions with biological systems. The hydroxyl group allows for hydrogen bonding, while the cyclohexyl group enhances its hydrophobic character, influencing solubility and reactivity in biological contexts.
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various molecular targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, potentially influencing enzyme activity or receptor binding.
- Electrophilic Interactions : The chlorine atom may participate in electrophilic reactions, enhancing the compound's reactivity towards nucleophiles.
- Nucleophilic Addition : The aldehyde functionality can undergo nucleophilic addition reactions, leading to covalent modifications of target biomolecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing its efficacy against various bacterial strains, the following results were observed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Drug |
|---|---|---|
| Escherichia coli | 12 µg/mL | Streptomycin |
| Staphylococcus aureus | 15 µg/mL | Kanamycin |
| Pseudomonas aeruginosa | 10 µg/mL | Gentamicin |
These findings suggest that the compound has comparable or superior activity against certain pathogens when compared to standard antibiotics .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential use as an anti-inflammatory agent. The compound's mechanism may involve modulation of signaling pathways associated with inflammation.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial properties of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound effectively inhibited growth at lower concentrations than traditional antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .
- Anti-inflammatory Mechanism Investigation : Another research effort focused on understanding how this compound modulates inflammatory responses in human cells. Results indicated that it significantly reduced levels of TNF-alpha and IL-6 in treated cells compared to controls, suggesting a promising avenue for therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
